![molecular formula C25H22N4O B11183881 2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11183881.png)
2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as anhydrous aluminum chloride or palladium complexes . Industrial production methods may involve the use of microdroplet synthesis techniques, which accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
Benzimidazole derivatives: These compounds share the benzimidazole scaffold and exhibit similar biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar core structure but may differ in their substituents and specific activities.
Azoloazines: These compounds contain nitrogenous heterocycles and are known for their antiviral and antimicrobial properties.
Properties
Molecular Formula |
C25H22N4O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H22N4O/c1-16-9-8-10-18(15-16)23-22(24(30)27-19-11-4-3-5-12-19)17(2)26-25-28-20-13-6-7-14-21(20)29(23)25/h3-15,23H,1-2H3,(H,26,28)(H,27,30) |
InChI Key |
SECUFNWDCKMYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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